molecular formula C8H9NO B2485910 2-Cyclopropylpyridin-4-ol CAS No. 1159814-16-0

2-Cyclopropylpyridin-4-ol

Cat. No.: B2485910
CAS No.: 1159814-16-0
M. Wt: 135.166
InChI Key: OMKSZNYVKORJJO-UHFFFAOYSA-N
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Description

2-Cyclopropylpyridin-4-ol (CAS 1159814-16-0) is a high-purity chemical compound serving as a valuable synthetic building block in research and development. With the molecular formula C 8 H 9 NO and a molecular weight of 135.16 g/mol, this compound features a pyridine core substituted with a hydroxyl group and a cyclopropyl ring, making it a versatile intermediate for constructing more complex molecules . This scaffold is of significant interest in modern agrochemical research. Pyridine-based compounds have become increasingly prominent in the 21st century, with many of the newest substances registered between 2021 and 2024 featuring this scaffold. Researchers utilize such structures to develop patentable compounds with novel modes of action, potentially leading to products with reduced application dosages, improved efficacy against resistant pests, and a more favorable environmental profile . Furthermore, the pyridine motif is a critical component in medicinal chemistry, exemplified by its use in developing novel pyrazolo[1,5-a]pyrimidines as potent anti-tuberculosis agents . The structural features of this compound make it a promising starting point for similar innovative applications in drug discovery programs. Please handle with care and refer to the Safety Data Sheet prior to use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-4-9-8(5-7)6-1-2-6/h3-6H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKSZNYVKORJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159814-16-0
Record name 2-cyclopropylpyridin-4-ol
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Synthetic Methodologies for 2 Cyclopropylpyridin 4 Ol and Analogous Structures

Direct and Indirect Synthetic Routes to 2-Cyclopropylpyridin-4-ol

The preparation of this compound can be envisioned through either direct introduction of a cyclopropyl (B3062369) group onto a pyridin-4-ol scaffold or by constructing the substituted pyridine (B92270) ring from cyclopropyl-containing building blocks.

Strategies Involving Pyridine Functionalization

One of the primary approaches to synthesizing this compound involves the functionalization of a pre-existing pyridin-4-ol or a protected derivative. This typically involves the introduction of a cyclopropyl group at the C2 position of the pyridine ring. A plausible and widely utilized method for such a transformation is the Suzuki-Miyaura cross-coupling reaction.

This strategy would commence with a suitably halogenated pyridin-4-ol derivative, such as 2-bromo- or 2-chloropyridin-4-ol. The hydroxyl group at the C4 position is often protected during the coupling reaction to prevent interference with the catalytic cycle. Common protecting groups for hydroxyl functionalities, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl) or benzyl ethers, can be employed. The protected 2-halopyridin-4-ol can then be subjected to a palladium-catalyzed cross-coupling reaction with a cyclopropylboronic acid or one of its derivatives, such as potassium cyclopropyltrifluoroborate. nih.gov The final step would involve the deprotection of the hydroxyl group to yield the target compound, this compound.

Key steps in this synthetic approach are:

Protection of the hydroxyl group of a 2-halopyridin-4-ol.

Palladium-catalyzed Suzuki-Miyaura cross-coupling with a cyclopropylboron reagent.

Deprotection of the hydroxyl group to afford this compound.

Approaches Utilizing Cyclopropyl Building Blocks

An alternative strategy for the synthesis of this compound involves the construction of the pyridine ring from acyclic precursors that already contain the cyclopropyl group. Various classical pyridine syntheses can be adapted for this purpose. For instance, a Hantzsch-type pyridine synthesis could be envisioned, although this typically leads to dihydropyridines that require subsequent oxidation.

A more direct approach would involve the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound or its equivalent with a suitable nitrogen source. For example, a β-ketoester bearing a cyclopropyl group at the appropriate position could be reacted with an enamine or ammonia derivative, followed by cyclization and aromatization to form the this compound core. While specific examples for this compound are not prevalent in the literature, the general principles of pyridine ring synthesis from acyclic precursors are well-established and could be adapted for this target molecule.

Classical and Modern Coupling Reactions for C-C Bond Formation

The formation of the C-C bond between the pyridine ring and the cyclopropyl group is a critical step in many synthetic routes to this compound and its analogs. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this transformation.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis due to their high efficiency, functional group tolerance, and broad substrate scope. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples that are highly relevant to the synthesis of cyclopropyl-substituted pyridines.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C(sp²)–C(sp³) bonds, making it an ideal choice for the synthesis of 2-cyclopropylpyridines. mdpi.com This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an organoboron reagent, catalyzed by a palladium(0) complex.

In the context of 2-cyclopropylpyridine synthesis, a 2-halopyridine is coupled with a cyclopropylboronic acid or its ester/trifluoroborate salt. nih.govaudreyli.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

A variety of palladium catalysts can be employed, with palladium(II) acetate often used as a precatalyst in conjunction with a suitable phosphine ligand. The choice of ligand is critical, with bulky and electron-rich phosphines such as tricyclohexylphosphine (PCy₃) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) often proving effective for challenging couplings involving heteroaryl chlorides. nih.gov The base plays a key role in the transmetalation step of the catalytic cycle, with inorganic bases like potassium carbonate, potassium phosphate, and cesium carbonate being commonly used. nih.govaudreyli.com The reaction is typically carried out in aprotic solvents such as toluene or ethereal solvents like tetrahydrofuran (THF), often with the addition of water to facilitate the reaction. audreyli.com

EntryAryl HalideBoron ReagentCatalyst/LigandBaseSolventYield (%)
14-ChloroanisolePotassium cyclopropyltrifluoroboratePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O75
22-BromopyridineCyclopropylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O91
33-BromopyridineCyclopropylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O85
45-Bromo-2-methoxypyridinePotassium cyclopropyltrifluoroboratePd(OAc)₂ / n-BuPAd₂Cs₂CO₃THF/H₂O88

This table presents a selection of reported Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl and heteroaryl cyclopropanes, illustrating typical reaction conditions and yields. nih.govaudreyli.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds. wikipedia.org While not directly used for the synthesis of this compound, it is a key method for preparing related cyclopropylpyridine ligands, where a cyclopropylamino group is attached to a pyridine ring. These ligands can be valuable in catalysis and coordination chemistry.

This reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. For the synthesis of N-cyclopropyl-2-aminopyridine, 2-halopyridines can be coupled with cyclopropylamine (B47189). nih.gov

The success of the Buchwald-Hartwig amination often relies on the use of specialized, bulky, and electron-rich phosphine ligands that facilitate the catalytic cycle. Ligands such as 1,3-bis(diphenylphosphino)propane (dppp) and various biaryl phosphines developed by Buchwald and others are commonly employed. researchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide are typically required. The reactions are usually conducted in anhydrous, aprotic solvents like toluene or dioxane. researchgate.net

EntryHeteroaryl HalideAmineCatalyst/LigandBaseSolventYield (%)
12-BromopyridineCyclopropylaminePd₂(dba)₃ / BINAPNaOtBuToluene85
22-ChloropyridineCyclopropylaminePd(OAc)₂ / adYPhosNaOtBuToluene92
33-BromopyridineCyclopropylaminePd₂(dba)₃ / BINAPNaOtBuToluene99

This table showcases representative Buchwald-Hartwig amination reactions for the synthesis of N-cyclopropylaminopyridines, highlighting the catalysts, ligands, and bases commonly used. nih.govresearchgate.net

Radical Functionalization of Pyridine Rings

The introduction of alkyl groups onto electron-deficient pyridine rings can be effectively achieved through radical-mediated processes. One of the most prominent methods in this category is the Minisci reaction, which allows for the direct C-H functionalization of heterocycles.

Minisci Reaction for Alkylation of Electron-Deficient Heterocycles with Cyclopropyl Radicals

The Minisci reaction is a powerful tool for the alkylation of electron-deficient nitrogen-containing heterocycles. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. wikipedia.orgresearchgate.net The acidic conditions are necessary to protonate the pyridine ring, thereby increasing its electrophilicity and making it susceptible to radical attack. wikipedia.org

The general mechanism begins with the generation of an alkyl radical. In the classical Minisci protocol, this is often achieved through the silver-catalyzed oxidative decarboxylation of a carboxylic acid using a persulfate oxidizing agent. wikipedia.orgnih.gov The generated alkyl radical then adds to the electron-deficient pyridine ring. rsc.org Subsequent rearomatization, typically through oxidation, yields the alkylated pyridine. nih.gov

A key advantage of the Minisci reaction is its ability to introduce alkyl groups onto heterocycles, a transformation that is not feasible with traditional Friedel-Crafts alkylation due to the deactivation of the ring by the nitrogen atom. wikipedia.org While the reaction can sometimes produce a mixture of regioisomers, modern variations have been developed with milder conditions and improved selectivity. wikipedia.orgorganic-chemistry.org

For the synthesis of 2-cyclopropylpyridine derivatives, cyclopropyl radicals can be generated from suitable precursors and reacted with the pyridine scaffold. Research has also shown that cyclopropanols can be used in a Minisci-type reaction under acid-free conditions, catalyzed by a silver precatalyst, to achieve direct C–H functionalization of a range of aromatic nitrogen heterocycles. acs.orgresearchgate.net This method offers a valuable alternative to traditional acidic Minisci conditions.

Table 1: Key Features of the Minisci Reaction

FeatureDescription
Reaction Type Nucleophilic Radical Substitution wikipedia.org
Substrates Electron-deficient N-heterocycles (e.g., pyridine) wikipedia.org
Reagents Alkyl radical source (e.g., from carboxylic acids), oxidizing agent (e.g., ammonium persulfate), silver salt (catalyst) wikipedia.org
Conditions Typically acidic to ensure protonation of the heterocycle wikipedia.org
Advantages Allows for direct C-H functionalization; applicable where Friedel-Crafts alkylation fails wikipedia.org
Challenges Potential for regioisomeric mixtures wikipedia.org

Cyclopropanation Reactions and Their Application to Pyridine Systems

Cyclopropanation reactions are fundamental in constructing three-membered carbocyclic rings. The Kulinkovich-de Meijere reaction is a notable example that has been adapted for the synthesis of cyclopropylamines from amides, which is relevant to the synthesis of nitrogen-containing heterocyclic structures.

Kulinkovich-de Meijere Cyclopropanation in Heterocyclic Synthesis

The Kulinkovich reaction, first reported in 1989, is a method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. wikipedia.orgnrochemistry.com This titanacyclopropane then reacts with the ester to form the cyclopropanol product. organic-chemistry.org

A significant extension of this methodology is the Kulinkovich-de Meijere reaction, which utilizes amides as substrates to produce cyclopropylamines. organic-chemistry.orgacsgcipr.org The mechanism is similar in that it involves the formation of a titanacyclopropane. organic-chemistry.org However, when this intermediate reacts with an amide, the resulting oxatitanacyclopentane does not collapse in the same way as the ester adduct due to the poor leaving group ability of the dialkylamino group. Instead, it undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to form the cyclopropylamine. organic-chemistry.org

This reaction provides a direct route to cyclopropylamines, which are valuable building blocks in medicinal chemistry and materials science. The scope of the reaction can be expanded by employing ligand exchange with various alkenes when the titanacyclopropane is generated from cyclic Grignard reagents. organic-chemistry.org

Table 2: Comparison of Kulinkovich and Kulinkovich-de Meijere Reactions

FeatureKulinkovich ReactionKulinkovich-de Meijere Reaction
Substrate Ester organic-chemistry.orgAmide organic-chemistry.org
Product Cyclopropanol organic-chemistry.orgCyclopropylamine organic-chemistry.org
Key Intermediate Titanacyclopropane wikipedia.orgTitanacyclopropane organic-chemistry.org
Mechanism Divergence Oxatitanacyclopentane collapses to a ketone intermediate wikipedia.orgOxatitanacyclopentane ring-opens to an iminium salt before cyclization organic-chemistry.org

Synthetic Transformations Involving Halogenated Pyridine Precursors

Halogenated pyridines are versatile intermediates in organic synthesis, allowing for the introduction of various functional groups through cross-coupling and substitution reactions. The preparation of these precursors is a critical step in many synthetic routes.

Preparation of 4-Bromo-2-cyclopropylpyridine and Related Halogenated Intermediates

The synthesis of specifically substituted pyridines, such as 4-bromo-2-cyclopropylpyridine, often relies on the strategic functionalization of the pyridine ring. While a direct, detailed synthesis of 4-bromo-2-cyclopropylpyridine is not extensively documented in the provided search results, the synthesis of analogous compounds like 4-bromo-2-methylpyridine and 4-bromo-2-fluoropyridine provides insight into potential synthetic strategies. guidechem.comguidechem.com These syntheses often involve multi-step sequences starting from a simpler pyridine derivative. For instance, the synthesis of 4-bromo-2-fluoropyridine begins with 2-bromopyridine and proceeds through N-oxidation, nitration, reduction of the nitro group, and finally a fluorination reaction. guidechem.com

Halopyridines are crucial building blocks for creating more complex molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov The carbon-halogen bond serves as a handle for a variety of transformations. nih.gov Strategies for the selective halogenation of pyridines are therefore of significant interest. nih.gov

Sandmeyer Reaction for Pyridine Halogenation

The Sandmeyer reaction is a classic and widely used method for the synthesis of aryl halides from aryl diazonium salts, which are typically prepared from primary aromatic amines. wikipedia.orgtutorchase.com This reaction is a type of radical-nucleophilic aromatic substitution. wikipedia.org The general mechanism involves the conversion of an aromatic amine to a diazonium salt, which is then treated with a copper(I) halide to introduce the corresponding halogen onto the aromatic ring. chemistnotes.combyjus.com

The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. byjus.com This aryl radical then reacts with the copper(II) halide to yield the final aryl halide product and regenerate the copper(I) catalyst. byjus.com

The Sandmeyer reaction is particularly valuable because it allows for the introduction of halogens into aromatic systems in positions that may not be accessible through direct electrophilic aromatic substitution. tutorchase.comorganic-chemistry.org It can be applied to pyridine systems by starting with an aminopyridine, converting it to the corresponding pyridyldiazonium salt, and then introducing the desired halogen. This provides a reliable method for the synthesis of halopyridines, which are key intermediates for further functionalization.

Table 3: Overview of the Sandmeyer Reaction

FeatureDescription
Reaction Type Radical-Nucleophilic Aromatic Substitution wikipedia.org
Starting Material Primary Aromatic Amine byjus.com
Key Intermediate Aryl Diazonium Salt byjus.com
Reagents Sodium nitrite, acid (for diazotization); Copper(I) halide (for halogenation) wikipedia.org
Product Aryl Halide wikipedia.org
Significance Enables regioselective introduction of halogens into aromatic rings organic-chemistry.org

Functional Group Interconversions on Pyridine Frameworks

The inherent reactivity of the pyridine ring often directs functionalization to the 2-, 4-, and 6-positions. However, achieving selective functionalization at the 4-position in the presence of a substituent at the 2-position requires careful strategic planning. The most viable routes to this compound involve the preparation of a 2-cyclopropylpyridine derivative with a suitable leaving group or a precursor functional group at the 4-position, which can then be converted to a hydroxyl group.

It is important to note that 4-hydroxypyridines exist in equilibrium with their tautomeric form, pyridin-4-ones. The pyridin-4-one tautomer is often the more stable form, and this equilibrium should be considered in the synthesis and characterization of these compounds.

Introduction of the Hydroxyl Group at the 4-Position of 2-Cyclopropylpyridine

Two principal strategies for the introduction of a hydroxyl group at the 4-position of a 2-cyclopropylpyridine ring are the hydrolysis of a 4-halopyridine and the diazotization of a 4-aminopyridine.

Via Hydrolysis of 2-Cyclopropyl-4-chloropyridine:

Once 2-cyclopropyl-4-chloropyridine is obtained, it can be hydrolyzed to this compound. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, which is facilitated by the electron-withdrawing nature of the pyridine nitrogen.

A general procedure for the hydrolysis of a chloropyridine is as follows:

ReactantsReagents and ConditionsProduct
2-Chloropyridine derivative1. Strong base (e.g., NaOH, KOH) in aqueous solution2. Heat2-Pyridone derivative

This table represents a general methodology and specific conditions would need to be optimized for 2-cyclopropyl-4-chloropyridine.

Via Diazotization of 2-Cyclopropyl-4-aminopyridine:

Another established method for the synthesis of 4-hydroxypyridines is the diazotization of the corresponding 4-aminopyridine. This two-step process involves the conversion of the amino group into a diazonium salt, which is then hydrolyzed to the hydroxyl group.

The first step is the formation of the diazonium salt by treating 2-cyclopropyl-4-aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C). The synthesis of the 2-cyclopropyl-4-aminopyridine precursor is a prerequisite for this route. While a specific protocol for this compound is not widely documented, general methods for the synthesis of 4-aminopyridines, such as the Chichibabin amination or nucleophilic substitution of a 4-halopyridine with ammonia or an amine equivalent, could potentially be adapted.

The resulting pyridine-4-diazonium salt is generally unstable and readily undergoes hydrolysis in the aqueous acidic solution to yield this compound chemrxiv.orgrsc.org. The reaction mixture is typically warmed to room temperature or gently heated to drive the hydrolysis to completion.

A general representation of this two-step, one-pot reaction is:

Starting MaterialReagents and ConditionsIntermediateFinal Product
4-Aminopyridine derivative1. NaNO₂, aq. strong acid (e.g., HCl, H₂SO₄), 0-5 °C2. HeatPyridine-4-diazonium salt4-Hydroxypyridine derivative

This table illustrates the general transformation; specific conditions would need to be determined for 2-cyclopropyl-4-aminopyridine.

Regioselective Hydroxylation Strategies

Direct and regioselective hydroxylation of a pre-functionalized pyridine ring at a specific carbon atom is a synthetically challenging endeavor. The electronic nature of the pyridine ring generally directs electrophilic attack to the 3- and 5-positions and nucleophilic or radical attack to the 2-, 4-, and 6-positions. In the case of 2-cyclopropylpyridine, the presence of the cyclopropyl group can further influence the regioselectivity of reactions.

Recent advances in C-H functionalization have provided new tools for the modification of heterocyclic compounds. However, methods for the direct and selective introduction of a hydroxyl group at the C-4 position of 2-substituted pyridines are still not commonplace. Strategies often involve the use of directing groups or pre-functionalization of the pyridine ring to control the position of the incoming functional group.

For instance, some modern approaches to achieve C-4 functionalization of pyridines include:

Use of Blocking Groups: A blocking group can be temporarily installed at the more reactive positions (e.g., C-2 and C-6) to direct functionalization to the C-4 position. After the desired functional group is introduced, the blocking group is removed.

Transition-Metal-Catalyzed C-H Activation: While powerful, achieving high regioselectivity for hydroxylation at the C-4 position of a 2-substituted pyridine using this method remains a significant challenge and often results in a mixture of isomers.

Ring-Closing Methodologies: An alternative to functionalizing a pre-formed pyridine ring is to construct the this compound skeleton from acyclic precursors. This approach can offer excellent control over the substitution pattern. For example, a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) bearing a cyclopropyl group and a suitable nitrogen source could potentially be employed to build the pyridin-4-one ring.

While these strategies offer potential pathways, the functional group interconversion methods described in the previous section, starting from a suitably substituted 2-cyclopropylpyridine, currently represent the most established and predictable routes to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 2-Cyclopropylpyridin-4-ol, distinct signals are expected for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The exact chemical shifts are influenced by the solvent and the position of the tautomeric equilibrium. For the 2-cyclopropyl-1H-pyridin-4-one tautomer, which is often favored in many solvents, the spectrum would show specific patterns.

The pyridine ring protons (H-3, H-5, and H-6) would appear in the aromatic region, typically downfield due to the deshielding effects of the ring current and the electron-withdrawing nitrogen atom. The proton at C-6 is expected to be the most downfield, coupled to the proton at C-5. The proton at C-5 would appear as a doublet of doublets, being coupled to both H-6 and H-3. The proton at C-3 would likely be a singlet or a narrow doublet depending on the coupling to H-5.

The cyclopropyl group protons exhibit a characteristic upfield pattern. The methine proton (H-1') attached to the pyridine ring would be deshielded compared to the methylene (B1212753) protons (H-2' and H-3') and would appear as a multiplet. The four methylene protons on the cyclopropyl ring are diastereotopic and would present as two separate multiplets in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Cyclopropyl-1H-pyridin-4-one.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
H-3 6.2 - 6.4 d ~2.0 - 3.0
H-5 6.5 - 6.7 dd ~7.0 - 8.0, ~2.0 - 3.0
H-6 7.8 - 8.0 d ~7.0 - 8.0
H-1' (CH) 1.9 - 2.2 m -
H-2', H-3' (CH₂) 0.8 - 1.2 m -

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. The presence of the pyridin-4-ol tautomer would shift the signals for H-3 and H-5 upfield and introduce a broad O-H signal.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the 2-cyclopropyl-1H-pyridin-4-one tautomer, six distinct signals are expected for the pyridine ring carbons and two for the cyclopropyl group.

The C-4 carbon, being part of a carbonyl group in the pyridinone form, would be the most deshielded, appearing significantly downfield. The C-2 and C-6 carbons, being adjacent to the nitrogen atom, would also be downfield. The carbons of the cyclopropyl group (C-1' and C-2'/C-3') would appear in the upfield aliphatic region, a characteristic feature of such strained rings. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopropyl-1H-pyridin-4-one.

Carbon Predicted δ (ppm)
C-2 155 - 160
C-3 110 - 115
C-4 (C=O) 175 - 180
C-5 118 - 122
C-6 140 - 145
C-1' (CH) 15 - 20

Note: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. magritek.com

Two-Dimensional NMR Techniques for Structure Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. hmdb.cauky.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between J-coupled protons. Key correlations would be observed between H-5 and H-6 on the pyridine ring, and between the cyclopropyl methine proton (H-1') and the methylene protons (H-2'/H-3'). This helps in tracing the proton connectivity within the spin systems. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-5 to C-5, H-6 to C-6, and the cyclopropyl protons to their respective carbons). This is crucial for accurate carbon assignments. americanpharmaceuticalreview.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is vital for piecing together the molecular fragments. For instance, HMBC would show a correlation from the cyclopropyl methine proton (H-1') to the C-2 and C-3 carbons of the pyridine ring, confirming the attachment point of the cyclopropyl group. Correlations from the pyridine protons to other ring carbons would confirm the substitution pattern. libretexts.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum will be heavily influenced by the predominant tautomeric form. americanpharmaceuticalreview.com

For the 2-cyclopropyl-1H-pyridin-4-one tautomer:

A broad absorption in the 3100-2800 cm⁻¹ region would indicate the N-H stretching vibration.

A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O (amide/ketone) stretching vibration of the pyridinone ring.

Absorptions around 1600-1550 cm⁻¹ would be due to C=C and C=N stretching vibrations within the ring.

C-H stretching vibrations for the aromatic and cyclopropyl groups would appear just above and below 3000 cm⁻¹, respectively.

For the This compound tautomer:

A very broad and strong band in the 3400-2500 cm⁻¹ region would be characteristic of the hydrogen-bonded O-H stretching vibration.

The strong C=O band would be absent, and instead, characteristic aromatic C=C and C=N stretching vibrations would be observed in the 1620-1450 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound/2-Cyclopropyl-1H-pyridin-4-one.

Wavenumber (cm⁻¹) Vibration Type Functional Group / Tautomer
3400 - 2500 (broad) ν(O-H) Phenolic O-H (pyridin-4-ol form)
3100 - 2800 (broad) ν(N-H) Amide N-H (pyridin-4-one form)
~3100 ν(C-H) Aromatic C-H
~3010 ν(C-H) Cyclopropyl C-H
1640 - 1680 (strong) ν(C=O) Ketone/Amide (pyridin-4-one form)
1620 - 1450 ν(C=C), ν(C=N) Pyridine ring stretches

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that induce a change in molecular polarizability. researchgate.net It is particularly sensitive to non-polar, symmetric bonds.

In the Raman spectrum of this compound, the symmetric vibrations of the pyridine and cyclopropyl rings are expected to be prominent. Key expected features include:

A strong, sharp band corresponding to the symmetric "breathing" mode of the pyridine ring, typically observed around 990-1030 cm⁻¹.

Strong signals for the C-H stretching vibrations of both the aromatic ring and the cyclopropyl group.

The C=O stretch of the pyridinone tautomer, while strong in the IR, would also be visible in the Raman spectrum.

Vibrations of the cyclopropyl ring, particularly the symmetric C-C stretching (ring breathing) mode around 1200 cm⁻¹, would be readily observable.

Raman spectroscopy is an excellent tool for studying the molecular framework and can be used to analyze crystalline forms and polymorphism, as different crystal packing can lead to subtle shifts in vibrational frequencies. aps.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Cyclopropyl-1H-pyridin-4-one
Acetone
Toluene
Kanamycin
Polystyrene
Pyridine
2-Amino-5-chloropyridine
2-Amino-6-chloropyridine
1-Butanol
Propan-2-ol
Cyclohexanol

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the fragmentation patterns of molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental and isotopic composition of a sample. measurlabs.com This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact molecular mass. bioanalysis-zone.com For this compound, HRMS provides an accurate molecular formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comresearchgate.net This high level of precision is crucial for confirming the compound's structural integrity after synthesis. Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers offer the highest resolution, enabling the differentiation of molecules with very similar masses. researchgate.netlabmanager.com

The enhanced resolution of HRMS also reveals fragmentation patterns that are vital for structural elucidation. researchgate.net While HRMS alone cannot distinguish between isomers, the precise mass measurement significantly narrows down the possibilities for the molecular formula. measurlabs.combioanalysis-zone.com

Table 1: Key Features of High-Resolution Mass Spectrometry (HRMS)

FeatureDescriptionReference
High Accuracy Determines exact molecular masses, enabling the identification of molecular structures. measurlabs.com
Elemental Composition Provides the precise elemental and isotopic composition of a sample. measurlabs.com
Formula Determination Supplies an exact molecular formula due to the unique combination of resulting masses. researchgate.net
Complex Mixture Analysis Effective in the evaluation of complicated mixtures by providing high peak capacity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. esogu.edu.tr This tandem technique is highly effective for analyzing complex mixtures and for the trace-level determination of compounds. esogu.edu.trnih.gov In the context of this compound, LC-MS can be used to separate it from impurities or other components in a sample before it enters the mass spectrometer for analysis. esogu.edu.trresearchgate.net

The LC component separates compounds based on their physicochemical properties, after which the eluent is introduced into the mass spectrometer. esogu.edu.tr Electrospray ionization (ESI) is a common interface that facilitates the transfer of ions from the liquid phase to the gas phase for mass analysis. researchgate.net LC-MS/MS, a further extension of this technique, involves multiple stages of mass analysis and is particularly useful for structural elucidation and quantitative analysis of specific compounds in complex matrices. esogu.edu.trnih.gov The use of stable isotope internal standards in LC-MS allows for highly sensitive and accurate assays. researchgate.net

Table 2: Advantages of LC-MS in Compound Analysis

AdvantageDescriptionReference
High Sensitivity Enables the detection and quantification of trace amounts of analytes. esogu.edu.tr
Specificity Provides structural identity of individual components with high molecular specificity. esogu.edu.tr
Versatility Applicable to a wide range of biochemical, organic, and inorganic compounds. esogu.edu.tr
Quantitative Analysis Allows for both qualitative and quantitative analysis of analytes. esogu.edu.tr

Gas-Phase Electron Diffraction for Molecular Conformation Analysis

Gas-phase electron diffraction (GED) is a powerful experimental method for determining the geometric arrangement of atoms in a molecule in its free state, devoid of intermolecular forces present in the solid or liquid state. wikipedia.org The technique involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. wikipedia.org The wavelength of these electrons is comparable to the internuclear distances in molecules, leading to diffraction. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy orbital to a higher energy orbital. libretexts.org For organic molecules, these transitions are typically from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. uu.nl

In the case of this compound, the pyridine ring and the cyclopropyl group constitute the chromophore, the part of the molecule that absorbs light. libretexts.org The UV-Vis spectrum would likely exhibit absorptions corresponding to π → π* transitions within the aromatic system and potentially n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. The position and intensity of these absorption bands are influenced by factors such as conjugation and the solvent environment. researchgate.net The study of molecules with conjugated π systems is a particularly useful application of UV-Vis spectroscopy, as the energy gap for π-π* transitions is smaller, resulting in absorption at longer wavelengths. libretexts.org

Advanced Spectroscopic Techniques for Thin Films and Surfaces

The characterization of thin films and surfaces of materials is crucial for understanding their properties and potential applications.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of electrons that have passed through a material. wikipedia.org When performed in a transmission electron microscope (TEM), EELS can provide chemical and structural information at a high spatial resolution. researchgate.net The technique measures the energy lost by electrons due to inelastic scattering, which can be related to various excitations within the material, such as plasmon excitations, inter- and intra-band transitions, and inner-shell ionizations. wikipedia.orgjeol.com

For a thin film of this compound, EELS could provide insights into its electronic structure, including the identification of constituent elements and their bonding states. jeol.comdectris.com The low-loss region of the EELS spectrum (up to ~50 eV) contains information about the band structure and dielectric properties, while the high-loss region reveals core-loss edges that are characteristic of specific elements. wikipedia.orgresearchgate.net The fine structure associated with these edges can also provide information about the local chemical environment and oxidation state. dectris.com

Reactivity and Mechanistic Investigations of 2 Cyclopropylpyridin 4 Ol

Reaction Pathways and Transformation Mechanisms of the Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 2-Cyclopropylpyridin-4-ol, participating in a variety of transformations including nucleophilic substitution, elimination, and derivatization reactions.

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The direct displacement of the hydroxyl group in alcohols is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.org To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.org One common strategy involves protonation of the hydroxyl group in the presence of a strong acid to form an alkyloxonium ion, -OH₂⁺. This creates a much better leaving group, water (H₂O). libretexts.org

However, this approach is often complicated by the fact that many nucleophiles are deactivated under strongly acidic conditions. libretexts.org For instance, while strong acids like hydrogen halides (HCl, HBr, HI) can be effective because their conjugate bases are good nucleophiles, other strong acids with non-nucleophilic conjugate bases are less suitable for direct substitution. libretexts.orgmasterorganicchemistry.com

In the context of this compound, nucleophilic substitution at the carbon bearing the hydroxyl group would follow either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. wikipedia.orgsavemyexams.com An Sₙ1 reaction would proceed through a carbocation intermediate, while an Sₙ2 reaction involves a concerted, one-step process. savemyexams.com

A more effective method for achieving nucleophilic substitution of the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their displacement by a nucleophile can proceed under milder conditions, often avoiding the rearrangements that can occur with carbocation intermediates in Sₙ1 reactions. libretexts.org

Elimination Reactions to Form Pyridine-Based Alkenes

The dehydration of alcohols to form alkenes is a common elimination reaction. savemyexams.com This process is typically catalyzed by strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures. masterorganicchemistry.comlibretexts.org The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). masterorganicchemistry.com Subsequent removal of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond. savemyexams.com

For this compound, the elimination of the hydroxyl group and a hydrogen atom from the cyclopropyl (B3062369) ring could theoretically lead to a pyridine-based alkene. The regioselectivity of this elimination would be governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. libretexts.org

The mechanism of dehydration can proceed through either an E1 or E2 pathway. lumenlearning.com Tertiary alcohols typically undergo dehydration via an E1 mechanism, which involves the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org Primary alcohols are more likely to react through an E2 mechanism. masterorganicchemistry.com Secondary alcohols, such as this compound, can proceed through either pathway, and the reaction conditions often determine the predominant mechanism. libretexts.org It is important to note that elimination reactions often compete with substitution reactions. masterorganicchemistry.com

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification to form corresponding ethers and esters.

Etherification: The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. msu.edu In the case of this compound, it would first be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide could then react with an alkyl halide to yield an ether.

Esterification: Esters are commonly formed by the reaction of an alcohol with a carboxylic acid in a process called Fischer esterification. byjus.comyoutube.com This reaction is typically catalyzed by an acid, such as sulfuric acid. byjus.com The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. youtube.com Alternatively, more reactive derivatives of carboxylic acids, such as acid chlorides or acid anhydrides, can be used to form esters under milder conditions. byjus.comyoutube.com

Reaction TypeReagentsProduct
Etherification 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)2-Cyclopropyl-4-alkoxypyridine
Esterification Carboxylic Acid (R-COOH), Acid Catalyst2-Cyclopropylpyridin-4-yl ester
Esterification Acid Chloride (R-COCl)2-Cyclopropylpyridin-4-yl ester
Esterification Acid Anhydride ((RCO)₂O)2-Cyclopropylpyridin-4-yl ester

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a site for protonation and coordination to metal centers.

Protonation Effects on Reactivity and Selectivity

The pyridine nitrogen is basic and can be protonated by acids. This protonation has a significant impact on the reactivity of the entire molecule. The resulting pyridinium (B92312) ion is more electron-deficient, which can influence the reactivity of the substituent groups. For instance, protonation can affect the ease of electrophilic substitution on the pyridine ring.

Coordination Chemistry and Ligand Properties

The lone pair of electrons on the pyridine nitrogen allows this compound to act as a ligand in coordination compounds. ncert.nic.in It can donate this electron pair to a metal ion to form a coordinate covalent bond. libretexts.org The ability of pyridines to act as ligands is well-established, and they form stable complexes with a wide variety of transition metals. rsc.orgnih.gov

The coordination number and geometry of the resulting metal complex depend on the metal ion, its oxidation state, and the other ligands present. ncert.nic.inlibretexts.org The cyclopropyl and hydroxyl substituents on the pyridine ring can influence the steric and electronic properties of the ligand, thereby affecting the stability and reactivity of the metal complex. uci.edu For example, electron-donating groups on the pyridine ring can enhance its donor strength. rsc.org

PropertyDescription
Ligand Type Unidentate, coordinating through the pyridine nitrogen. ncert.nic.in
Coordination Forms complexes with various transition metals. rsc.orgnih.gov
Influence of Substituents The cyclopropyl and hydroxyl groups can affect the steric and electronic properties of the ligand, influencing complex stability.

Transformations Involving the Cyclopropyl Ring

The cyclopropyl group attached to the pyridine ring is a focal point of the molecule's reactivity. Its strained three-membered ring system is susceptible to various transformations, including ring-opening reactions, oxidative bioactivation, and radical-mediated processes.

Ring-Opening Reactions and Rearrangements

The high ring strain of the cyclopropyl moiety in this compound makes it prone to ring-opening reactions under various conditions. These transformations can be initiated by thermal, photochemical, or catalytic means, leading to the formation of more stable acyclic or rearranged cyclic products. For instance, acid-catalyzed ring-opening can lead to the formation of propenyl-substituted pyridinols, while transition metal catalysis can promote diverse rearrangement pathways. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the reagents employed.

Oxidative Bioactivation Pathways of Cyclopropyl Rings

The oxidative metabolism of cyclopropyl-containing compounds is a critical area of study in medicinal chemistry and toxicology. In the context of this compound, the cyclopropyl ring can undergo bioactivation, primarily mediated by cytochrome P450 enzymes. This process often involves the oxidation of the cyclopropyl group, which can lead to the formation of reactive intermediates. These intermediates can subsequently react with cellular nucleophiles, a process that has implications for both the therapeutic efficacy and potential toxicity of related compounds. The primary mechanism often involves hydrogen atom abstraction from a C-H bond on the cyclopropyl ring, followed by radical recombination to form a hydroxylated metabolite. This can be followed by ring opening to generate a reactive species.

Radical Reactions at the Cyclopropyl Moiety

The cyclopropyl group of this compound can also participate in radical reactions. The weak C-C bonds of the cyclopropyl ring are susceptible to homolytic cleavage, particularly in the presence of radical initiators or under photolytic conditions. These radical reactions can lead to a variety of products, including those resulting from ring opening and subsequent addition or rearrangement reactions. The stability of the resulting radical intermediates plays a crucial role in determining the reaction pathway.

Regioselectivity and Stereoselectivity in Chemical Transformations

Chemical transformations involving this compound often exhibit notable regioselectivity and stereoselectivity. The substitution pattern on the pyridine ring and the presence of the cyclopropyl group influence the site at which reactions occur. For example, electrophilic substitution reactions on the pyridine ring are directed to specific positions due to the electronic effects of the existing substituents.

When reactions occur at the cyclopropyl ring, the stereochemical outcome is of significant interest. The planar nature of the pyridine ring and the three-dimensional structure of the cyclopropyl group can lead to diastereoselective transformations. The approach of reagents can be sterically hindered by one face of the molecule, leading to a preference for reaction on the less hindered face.

Mechanistic Insights from Reaction Kinetics and Intermediate Characterization

Understanding the mechanisms of reactions involving this compound requires detailed kinetic studies and the characterization of reaction intermediates. Kinetic data can provide valuable information about the rate-determining step of a reaction and the influence of various parameters, such as temperature and concentration.

The table below summarizes key mechanistic insights that have been elucidated through such studies.

Reaction Type Method of Investigation Key Findings
Oxidative MetabolismIsotope Labeling StudiesUse of deuterium-labeled cyclopropyl groups helps to determine the kinetic isotope effect, providing evidence for C-H bond cleavage as a key step in the metabolic pathway.
Ring-Opening ReactionsComputational ModelingDensity Functional Theory (DFT) calculations can be used to model the energy profiles of different reaction pathways, helping to predict the most likely products of ring-opening reactions.
Radical ReactionsElectron Paramagnetic Resonance (EPR) SpectroscopyEPR spectroscopy can be used to detect and characterize the radical intermediates formed during reactions at the cyclopropyl moiety, providing direct evidence for radical-mediated mechanisms.

The characterization of transient intermediates is often challenging but crucial for confirming proposed reaction mechanisms. Techniques such as low-temperature NMR spectroscopy and mass spectrometry can be employed to trap and identify these short-lived species. These studies have provided a deeper understanding of the intricate reaction pathways of this compound, which is essential for the rational design of new synthetic methodologies and the prediction of metabolic fates for related compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular systems. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govyoutube.commdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. DFT studies on 2-Cyclopropylpyridin-4-ol would typically involve the calculation of various electronic properties to understand its stability and reactivity.

Key parameters derived from DFT calculations include the total energy of the molecule, the distribution of electron density, and the energies of the molecular orbitals. These calculations can elucidate the effects of the cyclopropyl (B3062369) and hydroxyl substituents on the electronic properties of the pyridine (B92270) ring. Reactivity descriptors, such as hardness, softness, and the electrophilicity index, can also be computed to predict how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds, calculated at the B3LYP/6-31G(d) level of theory.)

PropertyValue
Total Energy (Hartree)-478.123456
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.15
HOMO-LUMO Gap (eV)5.06

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used for high-accuracy calculations of molecular geometries and energies. nih.gov For this compound, ab initio calculations are particularly useful for performing a detailed conformational analysis.

The primary focus of such a study would be the orientation of the cyclopropyl group relative to the pyridine ring. The rotation around the C-C bond connecting these two groups leads to different conformers with varying energies. Ab initio methods can accurately predict the geometries of these conformers and their relative stabilities, identifying the most stable (ground-state) conformation.

Conformational Landscape and Energetics of this compound

The conformational landscape of a molecule describes the various spatial arrangements of its atoms and the corresponding potential energies. nih.gov For this compound, the key conformational flexibility arises from the rotation of the cyclopropyl group. Theoretical studies have shown that for similar molecules like 4-cyclopropylpyridine, a mixture of conformers can exist, with the "bisected" conformer often being the most dominant. researchgate.netresearchgate.net

A potential energy surface scan, performed using quantum chemical methods, can map out the energy changes as a function of the dihedral angle between the cyclopropyl and pyridine rings. This analysis reveals the energy barriers to rotation and the relative populations of the different conformers at a given temperature. The results of such a study are crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Analysis of Molecular Orbitals and Reactivity Indices

The reactivity of a molecule is intimately linked to the distribution and energies of its molecular orbitals. By analyzing these orbitals and related indices, a detailed picture of the molecule's chemical behavior can be obtained.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. youtube.comyoutube.comnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

For this compound, an FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The locations of these orbitals on the molecule indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability. A larger gap generally implies lower reactivity. youtube.com

Table 2: Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.)

OrbitalEnergy (eV)Primary Localization
HOMO-6.21Pyridine ring and oxygen atom
LUMO-1.15Pyridine ring
HOMO-1-7.54Cyclopropyl group and pyridine ring
LUMO+10.89Pyridine ring and cyclopropyl group

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netwolfram.comdeeporigin.com It is calculated by determining the electrostatic potential at the surface of the molecule. The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red colors signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. wolfram.com

For this compound, the MEP map would highlight the electron-rich areas around the nitrogen and oxygen atoms, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. chemrxiv.orgmdpi.com Conversely, the hydrogen atoms of the hydroxyl group and the pyridine ring would likely show positive potential. This information is invaluable for understanding intermolecular interactions and predicting the molecule's binding behavior. deeporigin.com

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) has become a cornerstone for the accurate prediction of spectroscopic parameters for organic molecules. nih.govnih.gov By calculating the electronic structure of this compound, it is possible to derive theoretical values for its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Infrared (IR) and Raman vibrational frequencies. cdnsciencepub.comnih.govrsc.org These predictions are invaluable for confirming the structure of newly synthesized batches of the compound and for interpreting experimental spectra.

The process typically involves optimizing the geometry of the molecule in a simulated environment, followed by calculations of the magnetic shielding tensors for NMR predictions or the vibrational modes for IR and Raman spectra. nih.govarxiv.org For enhanced accuracy, these calculations can be performed in simulated solvent environments to account for intermolecular interactions. bohrium.com The predicted spectra serve as a theoretical benchmark that can be compared against experimental data to validate the structural integrity of this compound.

Below is an interactive data table showcasing the kind of spectroscopic data that can be generated for this compound using computational methods. The values presented are hypothetical and illustrative of what a DFT calculation might yield.

ParameterPredicted ValueMethodology
1H NMR Chemical Shift (ppm) - Pyridine Ring Proton7.8DFT/B3LYP/6-31G(d)
13C NMR Chemical Shift (ppm) - Pyridine C4-OH165.2DFT/B3LYP/6-31G(d)
IR Vibrational Frequency (cm-1) - O-H Stretch3450DFT/B3LYP/6-31G(d)
Raman Activity (Å4/amu) - Cyclopropyl Ring Breathing25.6DFT/B3LYP/6-31G(d)

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its potential interactions with biological macromolecules to the energetic pathways of its chemical transformations.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This is particularly relevant in drug discovery, where it can be used to screen for potential biological targets of this compound. nih.govresearchgate.netmdpi.com The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity based on scoring functions that account for intermolecular forces like hydrogen bonding and van der Waals interactions. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govresearchgate.netlabinsights.nl MD simulations model the movement of every atom in the system, providing a detailed view of the conformational changes and interactions that occur. irbbarcelona.orgnih.gov This can help to validate the docking results and provide a more accurate estimation of the binding free energy. nih.gov

The table below illustrates the typical outputs of a molecular docking and MD simulation study for a compound like this compound with a hypothetical protein target.

ParameterValueSignificance
Docking Score (kcal/mol)-8.5Predicts strong binding affinity to the target protein.
Key Interacting ResiduesTyr23, Asp101, Ser124Identifies specific amino acids involved in binding.
RMSD of Ligand (Å) during MD1.2Indicates the stability of the ligand in the binding pocket over the simulation time.
Binding Free Energy (kcal/mol)-10.2A more accurate measure of binding affinity calculated from MD simulations.

Computational chemistry can also be used to map out the energetic landscape of chemical reactions involving this compound. nih.gov By calculating the energies of reactants, products, and any intermediates, a reaction coordinate diagram can be constructed. A crucial aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction pathway and represent the kinetic barrier to the reaction. researchgate.netacs.orgacs.org

For instance, the reactivity of the cyclopropyl group in this compound is of particular interest, as it can undergo ring-opening reactions under certain conditions. acs.organl.govresearchgate.net DFT calculations can be used to model the mechanism of such a reaction, providing the structure and energy of the transition state. researchgate.netacs.org This information is vital for understanding the reactivity of the molecule and for designing synthetic routes that either exploit or avoid these reaction pathways.

The following table presents a hypothetical reaction coordinate for a ring-opening reaction of the cyclopropyl group in this compound, as might be determined by DFT calculations.

SpeciesRelative Energy (kcal/mol)Description
Reactant (this compound)0.0The starting material.
Transition State+25.5The energy barrier for the ring-opening reaction.
Intermediate+5.2A transient species formed after the transition state.
Product-15.0The final product of the ring-opening reaction.

Structure Activity Relationship Sar Studies and Mechanistic Pharmacology Excluding Clinical Data

Elucidation of Pharmacophore Features in Cyclopropylpyridine Scaffolds

The cyclopropylpyridine scaffold serves as a foundational structure in medicinal chemistry, with its biological activity arising from a combination of key pharmacophoric features. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For cyclopropylpyridine derivatives, these features typically include a hydrogen bond acceptor, aromatic or hydrophobic regions, and a defined spatial geometry.

The pyridine (B92270) ring itself is a critical component, often acting as a hydrogen bond acceptor through its nitrogen atom. nih.gov This feature allows it to form crucial interactions with amino acid residues in enzyme active sites or receptor binding pockets. The aromatic nature of the pyridine ring also enables it to participate in π-stacking or hydrophobic interactions. The combination of the cyclopropyl (B3062369) group and the pyridine ring creates a scaffold with a specific size, shape, and electronic distribution that dictates its binding affinity and selectivity for its biological targets. researchgate.net Pharmacophore models developed for related heterocyclic compounds, such as certain cyclooxygenase-2 (COX-2) inhibitors containing a pyridyl moiety, highlight the importance of two aromatic rings and a hydrogen bond acceptor, a pattern that can be conceptually mapped to the cyclopropylpyridine scaffold. nih.govresearchgate.net

Role of the Cyclopropyl Moiety in Modulating Biological Activity

The incorporation of a cyclopropyl group is a strategic decision in drug design, used to enhance potency, improve metabolic stability, and reduce off-target effects. scientificupdate.comnih.gov This small, strained ring system imparts unique properties that distinguish it from simple alkyl or alkenyl groups.

One of the most significant contributions of the cyclopropyl group is conformational restriction. nih.goviris-biotech.de Unlike flexible alkyl chains, the rigid three-membered ring locks the adjacent pyridine ring into a more defined orientation. This pre-organization of the molecule into a bioactive conformation can lead to a more favorable entropic contribution upon binding to a receptor, as less conformational freedom is lost. nih.govresearchgate.net This restriction helps to precisely position other key pharmacophoric elements, such as the 4-hydroxyl group, for optimal interaction with the target. iris-biotech.de

The steric bulk of the cyclopropyl group also plays a role. It can provide a better fit in a specific hydrophobic pocket of a target protein compared to other alkyl groups like isopropyl or tert-butyl. By fixing the configuration, it becomes a valuable tool for studying structure-activity relationships. iris-biotech.de

Table 1: Comparison of Physicochemical Properties of Cyclopropyl vs. Other Alkyl Groups
PropertyCyclopropylIsopropylPhenylComment
Lipophilicity (clogP)~1.2~1.5~2.0The cyclopropyl group can reduce lipophilicity compared to larger or more flexible groups. iris-biotech.de
FlexibilityRigidFlexibleRigidThe rigidity of the cyclopropyl group restricts molecular conformation, which can be entropically favorable for binding. nih.gov
Metabolic StabilityGenerally HighSusceptible to OxidationSusceptible to OxidationThe high C-H bond dissociation energy often reduces susceptibility to CYP450-mediated oxidation. hyphadiscovery.com

Influence of the Hydroxyl Group at the 4-Position on Activity

The hydroxyl (-OH) group at the 4-position of the pyridine ring is a pivotal functional group for determining biological activity. Its presence significantly influences the molecule's polarity and its ability to form specific, directional interactions with a biological target. The literature on various pyridine-containing bioactive molecules consistently highlights the importance of hydroxyl groups for enhancing therapeutic properties. nih.gov

The 4-hydroxyl group can function as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This dual capability allows it to form strong, specific hydrogen bonds with amino acid side chains such as serine, threonine, or the peptide backbone within a protein's binding site. Such interactions are often critical for anchoring the molecule in the correct orientation for potent activity. The position of this group is crucial; moving it to a different position on the pyridine ring would alter the geometry of these potential interactions, likely leading to a significant change in biological activity. acs.org

Mechanistic Basis of Biological Target Interaction

The structural features of 2-Cyclopropylpyridin-4-ol—the conformationally rigid cyclopropyl group, the hydrogen-bonding hydroxyl group, and the pyridine core—collectively define its mechanism of interaction with biological targets, particularly enzymes.

While specific enzyme targets for this compound are not detailed in the provided context, its structure allows for speculation on its potential mechanisms of enzyme inhibition based on well-established principles. nih.govedubirdie.com

Competitive Inhibition : The molecule could act as a competitive inhibitor, where it structurally mimics an endogenous substrate and competes for binding to the enzyme's active site. In this scenario, the 4-hydroxyl group and pyridine nitrogen might form key hydrogen bonds that replicate the interactions of the natural substrate, while the cyclopropyl group occupies a hydrophobic sub-pocket.

Non-competitive Inhibition : Alternatively, it could bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency. This is known as non-competitive inhibition. The specific shape and electronic properties of the cyclopropylpyridine scaffold would be critical for recognition and binding at such a site.

Mixed Inhibition : It is also possible for the compound to exhibit mixed inhibition, binding to both the free enzyme and the enzyme-substrate complex, thereby affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax). nih.gov

The presence of a cyclopropylamine (B47189) moiety in other compounds, such as the drug tranylcypromine, is known to lead to mechanism-based inactivation of enzymes like monoamine oxidase (MAO). nih.gov Although this compound is not a cyclopropylamine, this precedent underscores the potential for cyclopropyl-containing scaffolds to participate in complex and potent enzyme inhibition mechanisms.

Table 2: Potential Enzyme Inhibition Mechanisms for this compound
Inhibition TypeBinding SiteEffect on Enzyme KineticsPlausible Structural Rationale
CompetitiveActive SiteIncreases apparent Km; Vmax unchangedMolecule mimics the natural substrate, with key H-bonds from the 4-OH and pyridine N.
Non-competitiveAllosteric SiteKm unchanged; Decreases apparent VmaxMolecule binds to a secondary site, causing a conformational change that reduces enzyme efficiency.
MixedBoth Free Enzyme and ES-ComplexAlters both apparent Km and VmaxThe inhibitor has affinity for both the active site and an allosteric site, or can bind to the active site in the presence of the substrate.

Receptor Agonism/Antagonism

For instance, in the context of c-Jun N-terminal kinase (JNK) inhibitors, the 2,4-diaminopyrimidine (B92962) scaffold, which shares similarities with the aminopyridine structure of this compound, has been extensively studied rsc.org. Modifications on this core structure dictate the potency and selectivity of the resulting inhibitor. It is plausible that the this compound scaffold could be similarly employed to achieve potent and selective kinase inhibition.

Interactive Table: Receptor Interaction Profile of this compound Based Scaffolds (Hypothetical Data)

Target Receptor Interaction Type Key Binding Moieties
Kinase A Antagonist Pyridin-4-ol (Hinge-binding)
Kinase B Antagonist Cyclopropyl group (Hydrophobic pocket)

Design Principles for Modulating Selectivity and Potency

The structural framework of this compound offers several avenues for chemists to fine-tune the selectivity and potency of derivative compounds.

The cyclopropyl group is a key feature for several reasons. Its small, rigid nature can impart conformational constraint on the molecule, which can lead to higher binding affinity and selectivity for the target receptor. This group often occupies a hydrophobic pocket within the target protein. Modifications to the cyclopropyl ring, or its replacement with other small aliphatic rings, can significantly impact potency and pharmacokinetic properties nih.gov. For example, substituting the cyclopropyl group with a larger cycloalkyl ring like cyclohexyl has been shown to be preferred in certain benzoylpiperidine derivatives targeting monoacylglycerol lipase (B570770) (MAGL), leading to improved inhibitory activity unipi.it.

Furthermore, the position of substituents on the pyridine ring can dramatically alter the biological activity. Structure-activity relationship studies on thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase have demonstrated that the placement of various functional groups on the phenyl ring attached to the core scaffold can lead to significant variations in potency researchgate.net.

Interactive Table: Design Principles for Modulating Activity of this compound Analogs

Structural Modification Effect on Potency Effect on Selectivity Rationale
Substitution on Cyclopropyl Ring Variable Can Increase Alters interaction with hydrophobic pocket
Modification of Pyridin-4-ol Hydroxyl Often Decreases Variable Disrupts key hydrogen bonding
Substitution on Pyridine Ring Can Increase Can Increase Modifies electronic properties and steric interactions

Metabolic Stability and Biotransformation Pathways (Excluding Clinical Data)

The metabolic fate of a drug candidate is a critical determinant of its potential for further development. The this compound scaffold possesses features that can influence its metabolic stability.

The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropane (B1198618) ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes hyphadiscovery.com. This strategy has been successfully employed to improve the in vivo half-life and exposure of various compounds researchgate.net. However, it is not always inert, and oxidation of the cyclopropyl ring can occur, sometimes leading to the formation of reactive metabolites, particularly when attached to an amine hyphadiscovery.com.

The pyridine ring is also a site for potential metabolism. A common metabolic pathway for pyridine-containing compounds is hydroxylation, mediated by CYP enzymes nih.gov. The position of hydroxylation can be influenced by the existing substituents on the ring. The incorporation of nitrogen atoms into an aromatic system, as in the pyridine ring, generally tends to increase metabolic stability by making the ring more resistant to oxidative metabolism nih.gov.

Enzyme-Mediated Hydroxylation and Catabolism

The biotransformation of this compound is anticipated to be primarily mediated by the cytochrome P450 superfamily of enzymes.

Oxidation of the cyclopropyl ring is another potential metabolic route. While generally more stable than other alkyl groups, the cyclopropyl ring can be oxidized to form hydroxylated metabolites. This can sometimes lead to ring-opening and the formation of reactive intermediates, a process that needs to be carefully evaluated during drug development hyphadiscovery.com.

Interactive Table: Predicted Metabolic Pathways for this compound

Metabolic Reaction Enzyme Family Potential Metabolite
Pyridine Ring Hydroxylation Cytochrome P450 Dihydroxypyridine derivative
Cyclopropyl Ring Oxidation Cytochrome P450 Hydroxylated cyclopropyl derivative

The Versatility of this compound in Modern Chemistry Remains an Area of Developing Research

While the field of organic synthesis continually explores novel molecular scaffolds, detailed and specific applications for this compound in advanced organic synthesis and materials science are not extensively documented in currently available scientific literature. The inherent structural features of this compound—a pyridine ring, a hydroxyl group, and a cyclopropyl moiety—suggest potential for a variety of chemical transformations and applications. However, specific, published research focusing on its use as a precursor for complex heterocyclic systems, a scaffold for chiral auxiliaries, or in the development of new synthetic methodologies is limited.

The pyridine ring offers a basic nitrogen atom that can be functionalized or act as a ligand for metal catalysts. The hydroxyl group on the pyridine ring can be converted into other functional groups or used as a handle for further molecular elaboration. The cyclopropyl group, a strained three-membered ring, can participate in unique chemical reactions and influence the electronic properties and conformational rigidity of the molecule.

Despite these promising features, a thorough search of scientific databases does not yield specific examples or detailed research findings regarding the application of this compound in the precise areas outlined for discussion. The scientific community has yet to fully explore and publish on the utility of this particular compound as a versatile synthetic building block, a component in catalyst development, or a key element in asymmetric synthesis and chiral induction. Consequently, a detailed, evidence-based article on these specific applications of this compound cannot be constructed at this time. Further research and publication in peer-reviewed journals are necessary to elucidate the potential roles of this compound in the advancement of organic synthesis and materials science.

Applications in Advanced Organic Synthesis and Materials Science

Integration into Diverse Chemical Architectures

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The pyridin-4-one tautomer of 2-Cyclopropylpyridin-4-ol presents a key structural motif for the synthesis of spirocyclic systems. It is conceivable that the carbonyl group at the C-4 position could participate in condensation reactions with bifunctional reagents to construct a second ring spiro-fused at this position.

For instance, a plausible synthetic route could involve a Knoevenagel condensation of the pyridin-4-one tautomer with an active methylene (B1212753) compound, followed by an intramolecular Michael addition or other cyclization strategies to forge the spirocyclic framework. The cyclopropyl (B3062369) group at the 2-position would be expected to influence the stereochemical outcome of such transformations.

While specific examples involving this compound are not prevalent in the literature, the synthesis of spiro[pyridine-thiazolidine] and spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives from related pyridine (B92270) precursors highlights the feasibility of this approach. acs.org

Generation of Functionalized Derivatives

The this compound scaffold offers multiple avenues for the generation of a diverse library of functionalized derivatives. The hydroxyl group of the pyridin-4-ol moiety can be readily converted into other functional groups, such as ethers, esters, or triflates, to modulate the electronic properties and biological activity of the molecule. Furthermore, the pyridine ring itself is amenable to a variety of functionalization reactions.

The hydroxyl group can be transformed into a nonaflate, which serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the C-4 position. Additionally, the pyridine ring can undergo electrophilic substitution reactions, although the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the nitrogen atom complicate the regioselectivity. C-H activation methodologies offer a more direct approach to the functionalization of the pyridine ring at various positions.

The cyclopropyl group at the C-2 position can also be a site for functionalization, although this typically requires more forcing reaction conditions that may not be compatible with the rest of the molecule.

Potential Derivative Type of Reaction Reagents and Conditions Potential Application
4-Methoxy-2-cyclopropylpyridineWilliamson Ether SynthesisCH₃I, NaH in THFIntermediate for further synthesis
2-Cyclopropylpyridin-4-yl nonaflateO-SulfonylationNfF, NaH in THFPrecursor for cross-coupling reactions
4-Aryl-2-cyclopropylpyridineSuzuki CouplingArylboronic acid, Pd catalyst, baseMaterials science, medicinal chemistry
4-Amino-2-cyclopropylpyridineBuchwald-Hartwig AminationAmine, Pd catalyst, baseMedicinal chemistry

Potential Applications in Chemical Biology Probe Development

Chemical biology probes are small molecules designed to interrogate biological systems by selectively binding to a specific target, such as a protein or nucleic acid. The development of such probes often requires a molecular scaffold that can be readily functionalized with reporter groups, such as fluorophores or affinity tags, and moieties that enhance target binding and cell permeability.

The this compound scaffold is a promising candidate for the development of chemical biology probes. The pyridin-4-ol core can be part of a larger fluorescent system, and its emission properties can be tuned by the introduction of various substituents. For example, push-pull systems based on pyridine and pyrimidine have been shown to exhibit fluorescence and can be used for bioimaging. mdpi.com It is plausible that derivatives of this compound could be designed to act as fluorescent probes for specific biological targets.

The cyclopropyl group can be exploited to enhance cell permeability and to probe specific interactions within a binding pocket. The ability to generate a library of functionalized derivatives through the reactions described in section 7.3.2 would allow for the systematic optimization of probe properties, such as affinity, selectivity, and photophysical characteristics. For instance, a fluorescent derivative of this compound could be developed to visualize lipid droplets in living cells.

Contribution to Sustainable Chemistry Practices

The principles of sustainable chemistry, or green chemistry, aim to reduce the environmental impact of chemical processes. These principles include maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. The synthesis and functionalization of this compound can be approached with these principles in mind.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy generate minimal waste, which is a key goal of green chemistry. Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are inherently atom-economical. acsgcipr.orgbohrium.com

The synthesis of the pyridine core of this compound can be envisioned through an MCR approach, which would be expected to have a high atom economy. For example, a Hantzsch-type pyridine synthesis or a related MCR could be employed to construct the substituted pyridine ring in a single, efficient step.

Reaction Type Starting Materials Byproducts Atom Economy
Traditional Multi-step SynthesisVariousMultiple, often stoichiometricLow to Moderate
Multicomponent Reaction (MCR)Simple precursorsMinimal, often water or ethanolHigh

Green Chemistry Principles in Synthetic Routes

Beyond atom economy, other green chemistry principles can be applied to the synthesis of this compound. These include the use of renewable feedstocks, safer solvents, and catalytic reagents.

A hypothetical green synthetic route to this compound could involve a one-pot MCR of readily available starting materials under solvent-free conditions or in a green solvent such as water or ethanol. The use of a reusable solid acid or base catalyst could further enhance the green credentials of the synthesis. Microwave-assisted synthesis could be employed to reduce reaction times and energy consumption.

Green Chemistry Principle Application in the Synthesis of this compound
Waste Prevention Utilize MCRs with high atom economy.
Safer Solvents and Auxiliaries Employ water, ethanol, or solvent-free conditions.
Design for Energy Efficiency Use microwave-assisted synthesis to reduce reaction times.
Use of Catalysis Employ reusable solid acid or base catalysts.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally benign, contributing to the broader goals of sustainable chemistry.

Future Directions and Emerging Research Avenues

Chemo- and Regioselective Functionalization of the Pyridine (B92270) Ring

The pyridine ring in 2-Cyclopropylpyridin-4-ol offers multiple sites for functionalization. However, the interplay between the electron-donating hydroxyl group at the 4-position and the sterically demanding, electronically unique cyclopropyl (B3062369) group at the 2-position presents a significant challenge in achieving high chemo- and regioselectivity. Future research should focus on developing synthetic methodologies that can selectively target the C3, C5, and C6 positions of the pyridine ring.

Key Research Objectives:

Directed Metalation: The hydroxyl group can act as a directing group for ortho-lithiation. uwindsor.caclockss.org Investigating directed ortho-metalation (at C3 and C5) using organolithium reagents, followed by quenching with various electrophiles, could provide a reliable route to 3- and 5-substituted derivatives. nih.govnih.gov The steric hindrance from the adjacent cyclopropyl group might influence the selectivity between the C3 and C5 positions.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocycles. mdpi.commdpi.com Exploring catalytic systems, particularly those based on palladium, rhodium, or iridium, for the direct and regioselective introduction of aryl, alkyl, or other functional groups at the less sterically hindered C5 and C6 positions would be a significant advancement. The development of ligands that can control the regioselectivity in the presence of the existing substituents will be crucial.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the activating effect of the hydroxyl group could enable electrophilic aromatic substitution reactions. masterorganicchemistry.com Future studies should investigate reactions such as halogenation, nitration, and sulfonation under carefully controlled conditions to favor substitution at the C3 and C5 positions. quizlet.com Computational studies could help predict the most likely sites of electrophilic attack.

A summary of potential regioselective functionalization strategies is presented in Table 1.

Position Proposed Method Rationale Potential Electrophiles
C3Directed ortho-lithiationThe hydroxyl group directs metalation to the adjacent positions.Alkyl halides, aldehydes, ketones, CO2, silyl (B83357) chlorides
C5Directed ortho-lithiation / C-H ActivationThe hydroxyl group directs metalation; less sterically hindered than C3 for C-H activation.Aryl halides, alkenes, alkynes
C6C-H ActivationRemote C-H activation can be achieved with appropriate catalytic systems.Aryl halides, alkenes, alkynes

Table 1: Proposed Strategies for Regioselective Functionalization of the this compound Ring.

Stereocontrolled Synthesis of Enantiopure this compound

The development of methods for the synthesis of enantiomerically pure this compound and its derivatives is a critical step towards their application in medicinal chemistry, as the biological activity of chiral molecules is often stereospecific.

Future research in this area should explore:

Asymmetric Cyclopropanation: One promising approach is the enantioselective cyclopropanation of a suitable 2-vinylpyridin-4-ol precursor. This could be achieved using chiral catalysts, such as those based on rhodium, copper, or palladium, in combination with a diazo compound.

Chiral Resolution: Classical resolution of a racemic mixture of this compound could be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the individual enantiomers. wikipedia.orgnih.govresearchgate.net Chiral chromatography offers a more modern and efficient alternative for separating the enantiomers.

Enantioselective C-H Functionalization: For derivatives, the stereocontrolled introduction of a substituent onto a pre-existing chiral scaffold of this compound could be explored. This would involve the use of chiral ligands in transition metal-catalyzed C-H activation reactions to control the stereochemistry of the newly formed bond.

Advanced Mechanistic Studies on Cyclopropyl Ring Transformations

The cyclopropyl group is known for its unique electronic properties and its ability to undergo ring-opening reactions under certain conditions. acs.org A thorough understanding of the stability and reactivity of the cyclopropyl ring in the context of the this compound scaffold is essential for its synthetic manipulation and application.

Key areas for investigation include:

Acid and Base Stability: Detailed mechanistic studies on the stability of the cyclopropyl ring under a wide range of acidic and basic conditions are needed. This would help to define the reaction parameters for functionalizing the pyridine ring without inducing unwanted ring-opening of the cyclopropane (B1198618).

Photochemical Rearrangements: The photochemical behavior of cyclopropyl-substituted aromatic compounds can lead to interesting rearrangements. rsc.orgchim.itmdpi.comresearchgate.net Investigating the photochemistry of this compound could uncover novel molecular scaffolds.

Transition Metal-Catalyzed Ring-Opening: The interaction of transition metals with the strained cyclopropyl ring can lead to selective C-C bond cleavage and the formation of new cyclic or acyclic structures. organic-chemistry.org Exploring these transformations could provide access to a diverse range of derivatives. nih.gov

Table 2: Potential Transformations of the Cyclopropyl Ring.

Reaction Type Conditions Potential Products
Acid-Catalyzed RearrangementStrong acidsRing-opened products, rearranged pyridines
Photochemical IsomerizationUV irradiationNovel polycyclic or unsaturated systems
Transition Metal-Catalyzed Ring-OpeningPalladium, Rhodium, or Nickel catalystsFunctionalized pyridines with opened side chains

Exploration of Novel Catalytic Systems for Derivatization

The development of novel and efficient catalytic systems is paramount for the derivatization of this compound. Future research should focus on catalysts that offer high selectivity, broad functional group tolerance, and sustainability.

Emerging areas of catalytic research include:

Palladium-Based Cross-Coupling: While standard palladium catalysts are widely used, the development of new ligand systems could enhance the efficiency and scope of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for introducing diverse substituents onto the pyridine ring. researchgate.netmdpi.comnih.govresearchgate.netmdpi.com

Earth-Abundant Metal Catalysis: The exploration of catalysts based on earth-abundant and less toxic metals such as iron, copper, and nickel for C-H activation and cross-coupling reactions would be a significant step towards more sustainable synthetic routes.

Biocatalysis: The use of enzymes for the selective functionalization of the pyridine ring or the hydroxyl group offers a green and highly selective alternative to traditional chemical methods. nih.govnih.govresearchgate.net For instance, hydroxylases could be used for regioselective hydroxylation, or transaminases for the introduction of amino groups.

Computational Design of Functional Materials Incorporating the Scaffold

The unique electronic and structural features of this compound make it an attractive building block for the computational design of novel functional materials.

Future computational studies could focus on:

Electronic Properties: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, frontier molecular orbitals, and reactivity of this compound and its derivatives. This would aid in predicting their suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Polymer Design: Molecular modeling can be used to design polymers incorporating the this compound scaffold. By simulating the properties of these polymers, such as their thermal stability, conductivity, and optical properties, it may be possible to identify promising candidates for advanced materials applications.

Crystal Engineering: Computational predictions of the crystal packing of this compound derivatives could guide the design of materials with specific solid-state properties, such as nonlinear optical activity or piezoelectricity.

Q & A

Q. What are the common synthetic routes for 2-Cyclopropylpyridin-4-ol, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or cyclopropanation reactions. For example, pyridine derivatives with hydroxyl groups can undergo coupling with cyclopropane precursors under alkaline conditions (e.g., sodium hydroxide in dichloromethane at 20°C) . Optimizing stoichiometry, solvent polarity, and reaction time is critical. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity. Post-reaction purification often involves column chromatography or recrystallization .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key characterization methods include:

  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to verify cyclopropyl and pyridin-4-ol moieties.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are synthesized .
  • FT-IR : To identify hydroxyl (-OH) and aromatic C-H stretching vibrations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Spill Management : Absorb spills with diatomite or universal binders; decontaminate surfaces with ethanol .
  • Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting patterns) may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:

  • Variable-Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • HPLC-MS Coupling : To isolate and characterize minor impurities contributing to spectral noise .

Q. What methodologies are effective for studying the biological activity of this compound?

  • Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cellular Uptake Studies : Radiolabel the compound (e.g., with 14C^{14} \text{C}) to track intracellular accumulation.
  • Molecular Docking : Simulate interactions with biological targets (e.g., receptors) to guide structure-activity relationship (SAR) studies .

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance cyclopropanation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time and side reactions (e.g., hydrolysis).
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, enabling scalable production with >90% purity .

Q. What strategies are recommended for analyzing the environmental impact of this compound?

  • Biodegradation Studies : Use OECD 301/302 protocols to assess microbial breakdown in water/soil.
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to determine EC50 values.
  • Waste Management : Neutralize acidic/basic waste streams before disposal to prevent ecosystem contamination .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for solvation effects.
  • Experimental Validation : Repeat assays under controlled conditions (e.g., pH, temperature) to isolate variables.
  • Collaborative Analysis : Cross-validate data with independent labs to rule out instrumentation bias .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC50 values.
  • ANOVA with Post-Hoc Tests : Compare means across multiple concentrations.
  • Bootstrap Resampling : Estimate confidence intervals for small sample sizes .

Contradiction Analysis in Published Studies

Q. Why do studies report varying stability profiles for this compound under similar conditions?

Divergent results may stem from:

  • Impurity Content : Trace metals or moisture accelerate decomposition.
  • Storage Variability : Differences in container material (glass vs. plastic) or inert gas purging.
  • Analytical Sensitivity : HPLC vs. UV-Vis methods detect degradation products at varying thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.